An In-depth Technical Guide to the Physical Properties of Benzeneacetamide, N,N-bis(1-methylethyl)-
An In-depth Technical Guide to the Physical Properties of Benzeneacetamide, N,N-bis(1-methylethyl)-
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed overview of the physical properties of Benzeneacetamide, N,N-bis(1-methylethyl)-, a tertiary amide of significant interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data in public-domain literature, this document combines calculated properties with predicted characteristics based on structural analogs and established chemical principles. It further outlines the standard experimental methodologies for the empirical determination of these properties, offering a framework for researchers to validate the data for this compound.
Compound Identification and Structure
Benzeneacetamide, N,N-bis(1-methylethyl)-, also known by its synonym N,N-diisopropyl-2-phenylacetamide, is an organic compound characterized by a phenylacetamide core with two isopropyl groups attached to the amide nitrogen. This substitution pattern significantly influences its physical and chemical behavior.
Molecular Formula: C₁₄H₂₁NO
Molecular Weight: 219.32 g/mol
Synonyms: N,N-diisopropyl-2-phenylacetamide
A definitive CAS Number for this specific compound could not be readily identified from publicly available databases at the time of this writing. Researchers should verify the CAS number from their specific supplier or through registration if synthesizing this compound.
Below is a diagram illustrating the molecular structure of Benzeneacetamide, N,N-bis(1-methylethyl)-.
Caption: Molecular structure of Benzeneacetamide, N,N-bis(1-methylethyl)-.
Tabulated Physical Properties
The following table summarizes the key physical properties of Benzeneacetamide, N,N-bis(1-methylethyl)-. It is important to note that where experimental data is not available, values are predicted based on computational models and comparison with structurally similar compounds.
| Property | Value/Prediction | Source/Basis |
| Molecular Weight | 219.32 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Prediction based on analogs like 2-phenylacetamide.[1] |
| Melting Point | Not available (Predicted to be a solid at room temperature) | Based on the solid nature of the similar, less substituted N,N-diethyl-2-phenylacetamide (86 °C).[2] |
| Boiling Point | Not available | Data not found in public literature. |
| Solubility | Predicted to be soluble in organic solvents such as ethanol, acetone, and dichloromethane; sparingly soluble in water. | Based on the solubility profile of 2-phenylacetamide and the presence of a large non-polar phenyl group and alkyl chains.[1][3] |
| LogP (Octanol/Water Partition Coefficient) | Not available (Predicted to be > 2) | Based on the increased lipophilicity from the isopropyl groups compared to N,N-diethyl-2-phenylacetamide (LogP = 2.40).[2] |
Predicted Spectral Data
The structural features of Benzeneacetamide, N,N-bis(1-methylethyl)- suggest the following characteristic spectral data, which are crucial for its identification and characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Due to the potential for hindered rotation around the amide C-N bond at room temperature, the signals for the isopropyl groups may appear complex.
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Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm, integrating to 5H.
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Methylene Protons (-CH₂-): A singlet around δ 3.6-3.8 ppm, integrating to 2H.
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Isopropyl Methine Protons (-CH(CH₃)₂): Two separate septets (or a broad multiplet) in the range of δ 3.0-4.0 ppm, each integrating to 1H. The non-equivalence is due to the aforementioned restricted rotation.
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Isopropyl Methyl Protons (-CH(CH₃)₂): Four separate doublets (or a complex multiplet) in the range of δ 1.1-1.4 ppm, each integrating to 3H, for a total of 12H.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon (C=O): A signal in the range of δ 170-175 ppm.
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Aromatic Carbons (C₆H₅): Multiple signals in the range of δ 125-140 ppm.
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Isopropyl Methine Carbons (-CH(CH₃)₂): Signals in the range of δ 45-55 ppm.
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Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.
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Isopropyl Methyl Carbons (-CH(CH₃)₂): Signals in the range of δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present.
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C=O Stretch (Amide): A strong absorption band in the region of 1630-1680 cm⁻¹.
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C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.
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C-N Stretch: An absorption band in the region of 1100-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
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Molecular Ion Peak (M⁺): Expected at m/z = 219.
-
Key Fragments: A prominent fragment corresponding to the loss of an isopropyl group, and a base peak likely corresponding to the tropylium ion (m/z = 91) or other stable fragments.
Experimental Protocols for Physical Property Determination
The following section details the standard methodologies for the experimental determination of the key physical properties of a solid organic compound like Benzeneacetamide, N,N-bis(1-methylethyl)-.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
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Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute to allow for thermal equilibrium.
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Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.
Spectroscopic Analysis: A Unified Workflow
A logical workflow for the spectroscopic characterization of a novel or uncharacterized compound is essential for unambiguous structure elucidation.
Caption: A typical workflow for the spectroscopic characterization of a synthesized organic compound.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.
Methodology:
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (δ = 0 ppm).[4]
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Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR: The proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
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¹³C NMR: The carbon spectrum is acquired, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition: The ATR accessory is placed in the sample compartment of an FTIR spectrometer. A background spectrum of the clean crystal is recorded.
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Measurement: The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final IR spectrum.
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The sample is ionized, and the resulting ions are separated based on their m/z and detected. This provides the molecular weight of the compound and information about its structure from the fragmentation pattern.
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):
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Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).[4]
-
Injection: A small volume of the solution is injected into the gas chromatograph, which separates the components of the mixture.
-
Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron impact). The resulting ions are analyzed to generate a mass spectrum.
Conclusion
While experimental data for Benzeneacetamide, N,N-bis(1-methylethyl)- is not extensively documented in readily accessible sources, its physical properties can be reliably predicted based on its chemical structure and comparison with analogous compounds. This guide provides a comprehensive framework of these predicted properties and outlines the standard experimental protocols necessary for their empirical validation. The provided methodologies for melting point determination and spectroscopic analysis (NMR, IR, and MS) are fundamental techniques in the characterization of novel organic compounds and will be invaluable for researchers working with this molecule.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13095128, N,N-diisopropyl-2-oxo-2-phenylacetamide. [Link]
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Royal Society of Chemistry. Supporting information for an article. [Link]
- Horst Friebolin. NMR Spectra and Molecular Structure. In: Basic One- and Two-Dimensional NMR Spectroscopy.
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Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. [Link]
-
Yuze Chemical Technology. China 2-Phenylacetamide Manufacturers Suppliers Factory. [Link]
-
Cheméo. Phenylacetamide, N-propyl- - Chemical & Physical Properties. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17076, N,N-Diethyl-2-phenylacetamide. [Link]
-
ResearchGate. Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution | Request PDF. [Link]
